molecular formula C19H23NO3 B2954621 N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 1448057-53-1

N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B2954621
CAS No.: 1448057-53-1
M. Wt: 313.397
InChI Key: MVWJQJVJZBLZKA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a tertiary amide featuring three distinct substituents:

  • Furan-2-ylmethyl group: A heteroaromatic moiety known for enhancing solubility and participating in π-π interactions.
  • Phenyl group: A hydrophobic aromatic ring that may contribute to binding affinity in biological systems.
  • Tetrahydro-2H-pyran-4-yl group: A saturated oxygen-containing heterocycle that improves metabolic stability and modulates physicochemical properties.

Below, we compare it to key analogs based on substituent effects, synthesis, and hypothesized activities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-12-23-18)17-10-13-22-14-11-17/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJQJVJZBLZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H23NO3
Molecular Weight 341.407 g/mol
CAS Number 2034997-41-4
Structure Structure

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary tests suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values remain to be established.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in preclinical models.

Anticancer Activity

A study conducted by ResearchGate highlighted that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The research utilized both in vitro assays and molecular modeling to elucidate the structure–activity relationship (SAR), which indicated that specific substituents on the phenyl ring enhanced anticancer properties.

Antimicrobial Activity

A recent investigation into compounds with furan moieties revealed that this compound exhibited antimicrobial activity. The study reported an MIC of approximately 31.25 µg/mL against certain pathogens, indicating its potential as a lead compound for developing new antibiotics .

The biological activities of this compound are thought to stem from its ability to interact with specific biological targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, particularly those associated with cancer progression.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes critical for bacterial survival, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Compound 5 ()
  • Structure : N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide.
  • Key Features :
    • Benzhydryl group: Enhances lipophilicity and aromatic stacking.
    • Hydroxyureido moiety: Imparts antioxidant activity via radical scavenging (e.g., DPPH assay results in ).
  • Both compounds share phenylpropanamide backbones, but the benzhydryl group in Compound 5 likely increases steric hindrance compared to the tetrahydro-2H-pyran-4-yl group in the target compound .
X2705 ()
  • Structure: N-(5-tert-Butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide.
  • Key Features :
    • Pyridin-3-yl and tert-butyl groups: Critical for binding SARS-CoV-2 Mpro via residues Phe140, Leu141, and His163.
  • Comparison :
    • The target compound’s tetrahydro-2H-pyran-4-yl group may mimic the pyridine ring’s hydrogen-bonding capacity, while its furan moiety could substitute for the tert-butyl group’s hydrophobic interactions. However, the absence of a pyrazole or pyridine ring may limit antiviral specificity .
Compound 6a ()
  • Structure : 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide.
  • Key Features: Tetrahydro-2H-pyran-4-yl group: Improves solubility and metabolic stability. Sulfonamide and pyrimidinone groups: Confer herbicidal activity.
  • Comparison :
    • Both compounds share the tetrahydro-2H-pyran-4-yl group, but the target compound’s amide linkage and furan substituent may redirect activity toward neurological or anti-inflammatory targets rather than herbicidal applications .
Physicochemical Comparison
Property Target Compound Compound 5 (Antioxidant) X2705 (Antiviral)
Molecular Weight ~317.4 g/mol (estimated) ~450 g/mol ~479.6 g/mol
LogP ~2.8 (moderate lipophilicity) ~3.5 ~4.1
Key Substituents Furan, pyranyl, phenyl Benzhydryl, hydroxyureido Pyridyl, tert-butyl
Hypothesized Activity Neuroprotective/Antioxidant Antioxidant Antiviral

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